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Compound of Interest

Compound Name: 8-Bromoquinolin-6-ol

Cat. No.: B1291928

In the landscape of drug discovery and materials science, the unambiguous identification and
purity verification of a chemical entity are the cornerstones of reliable research. 8-
Bromogquinolin-6-ol, a substituted quinoline, represents a versatile scaffold with significant
potential in medicinal chemistry and as a synthetic intermediate. Its utility, however, is entirely
dependent on a well-characterized and demonstrably pure starting material. This guide
eschews a simple recitation of methods; instead, it provides a strategic framework for the
comprehensive analysis of 8-Bromoquinolin-6-ol. We will explore not only the "how" but,
more critically, the "why" behind each analytical choice, empowering researchers to build a self-
validating and unimpeachable data package for this important molecule.

Core Physicochemical & Structural Data

Before delving into complex analytical techniques, a foundational understanding of the
molecule's properties is essential. This data informs solvent selection, chromatographic method
development, and spectral interpretation.
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Property Value Source & Rationale
Molecular Formula CoHeBrNO Calculated from its structure.
Molecular Weight 224.05 g/mol Based on isotopic masses.[1]
CAS Number 159925-99-2 Unique chemical identifier.[2]
Expected to be an off-white to Based on analogous
Appearance ) ) o
pale yellow solid substituted quinolinols.[3]
Quinoline core, C6-hydroxyl Defines its chemical reactivity

Key Structural Features ) ) )
group, C8-bromine substituent  and spectral properties.

The Analytical Workflow: An Integrated Strategy

A single analytical technique is insufficient to confirm both structure and purity. A multi-faceted
approach is required where each method provides a unique and complementary piece of the
puzzle. The following workflow illustrates a robust strategy for the complete validation of a
newly synthesized or sourced batch of 8-Bromoquinolin-6-ol.
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Integrated Analytical Workflow for 8-Bromoquinolin-6-ol

Structural Elucidgtion Purity & Quantification
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Caption: Integrated workflow for identity and purity confirmation.

Structural Elucidation: Confirming Molecular
Identity

The first critical task is to confirm that the molecule in the vial is, in fact, 8-Bromoquinolin-6-ol.
This involves techniques that probe the molecule's specific atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in
solution. Both H and 3C NMR are necessary for an unambiguous assignment.
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Causality Behind Experimental Choices:

e Solvent: Dimethyl sulfoxide-de (DMSO-ds) is an excellent choice. Its polarity effectively
dissolves the polar quinolinol, and its deuteration prevents solvent signals from obscuring the
analyte's spectrum. The phenolic proton of the hydroxyl group is often observable in DMSO-
ds, which is a key confirmation point.

o Spectrometer Frequency: A higher field magnet (e.g., 400 MHz or greater) is recommended
to achieve better signal dispersion, which is crucial for resolving the complex splitting
patterns of the aromatic protons on the quinoline ring system.[3]

Expected Spectral Data:

Table 1: Predicted *H and 3C NMR Data for 8-Bromoquinolin-6-ol (in DMSO-ds) | *H NMR |
Chemical Shift (8, ppm) | Multiplicity | Assignment Rationale | | :--- | :--- | :--- | :--- | | Phenolic
Proton | ~9.5 - 10.5 | singlet (broad) | Labile -OH proton, exchangeable with D20. | | H-2 | ~8.8 -
9.0 | doublet of doublets | Ortho to ring nitrogen, significantly downfield. | | H-4 | ~8.4 - 8.6 |
doublet of doublets | Influenced by the ring nitrogen. | | H-7 | ~7.8 - 8.0 | singlet or narrow
doublet | Adjacent to the bromine atom. | | H-5 | ~7.4 - 7.6 | singlet or narrow doublet | Adjacent
to the hydroxyl group. | | H-3 | ~7.5 - 7.7 | doublet of doublets | Standard aromatic region,
coupled to H-2 and H-4. | | 3C NMR | Chemical Shift (8, ppm) | Assignment Rationale | | C-6 |
~155 - 160 | Carbon bearing the electron-donating -OH group, downfield. | | C-2, C-4, C-8a |
~140 - 150 | Carbons adjacent to nitrogen and bridgehead carbons. | | C-8 | ~110 - 115 |
Carbon directly attached to bromine, shielded by the halogen. | | Other Aromatics | ~120 - 135 |
Remaining aromatic carbons. | Note: These are predicted values based on the analysis of
similar structures like 7-bromoquinolin-8-ol and 5,7-dibromo-8-hydroxyquinoline. Actual values
may vary slightly.[4][5]

Mass Spectrometry (MS)

MS provides the exact molecular weight, serving as a fundamental check of the compound's
identity.

Causality Behind Experimental Choices:

« lonization Source: Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI) are suitable for this polar molecule.[3] ESI in positive ion mode is preferred
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and will detect the protonated molecule, [M+H]*.

» Key Diagnostic Feature: Bromine has two abundant, naturally occurring isotopes, 7°Br
(~50.7%) and 8Br (~49.3%). Therefore, any bromine-containing fragment will appear as a
pair of peaks (a "doublet") of nearly equal intensity, separated by 2 mass units. This isotopic
signature is a definitive confirmation of the presence of a single bromine atom.

Expected Mass Spectrum Data:
o [M+H]*: A pair of peaks at m/z 223.97 and 225.97 (for CoH77°BrNO* and CoH731BrNO™).

o [M+Na]*: A potential adduct may be seen at m/z 245.95 and 247.95.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional
groups.

Expected FTIR Data (KBr pellet or ATR):
e ~3200-3500 cm~1 (broad): O-H stretching vibration from the phenolic hydroxyl group.

e ~1550-1620 cm~1: C=C and C=N stretching vibrations characteristic of the quinoline
aromatic system.

e ~1200-1300 cm~1: C-O stretching of the phenol.

e ~500-600 cm~1: C-Br stretching vibration.

Purity Assessment: Quantifying the Analyte

Once identity is confirmed, the next crucial step is to determine the purity of the material. This
is paramount for accurate dosing in biological assays and for stoichiometric control in
subsequent chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for purity analysis, capable of separating the main compound
from synthesis-related impurities and degradation products.[6]
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Causality Behind Method Design:

e Technique: Reversed-phase HPLC (RP-HPLC) is the logical choice. 8-Bromoquinolin-6-ol
has moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like
C18) with a polar mobile phase.

e Column: A C18 column is a robust, general-purpose choice for separating a wide range of
small molecules and provides excellent resolution for quinoline derivatives.[6]

» Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1%
formic acid) is ideal. The acid serves to protonate the quinoline nitrogen, ensuring a single
ionic state and leading to sharp, symmetrical peaks. Formic acid is also volatile, making the
method compatible with mass spectrometry (LC-MS).[6][7]

o Detection: The extended aromatic system of the quinoline core absorbs UV light strongly. A
wavelength of ~254 nm is a good starting point for detection.[6]

Table 2: Recommended HPLC Method Parameters

Parameter Condition

Column C18, 4.6 x 150 mm, 5 pym
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 254 nm

Injection Volume 10 pL

| Sample Preparation | 1 mg/mL in Methanol or DMSO |
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Data Interpretation: Purity is calculated based on the area percent of the main peak relative to
the total area of all peaks in the chromatogram. A result of 298% is typically considered high
purity for research and development purposes.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in
the sample. This is a classic, bulk-level confirmation of the empirical formula and, by extension,

purity.

Table 3: Theoretical vs. Found Elemental Composition

Element Theoretical % Acceptable Found Range
Carbon (C) 48.25% 48.25 + 0.4%
Hydrogen (H) 2.70% 2.70+£0.4%

| Nitrogen (N) | 6.25% | 6.25 + 0.4% |

A result where the "found" values are within £0.4% of the theoretical values is strong evidence
of high purity and correct elemental composition.[4]

Melting Point Determination

A pure crystalline solid will have a sharp, well-defined melting point range (typically <2 °C).
Impurities tend to depress and broaden the melting point range. This simple, physical
measurement serves as an excellent, albeit qualitative, indicator of purity.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory execution.

Protocol 1: NMR Sample Preparation

o Accurately weigh 5-10 mg of 8-Bromoquinolin-6-ol directly into a clean, dry NMR tube.

e Add approximately 0.7 mL of DMSO-ds using a glass pipette.
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e Cap the NMR tube securely and vortex for 30 seconds to ensure complete dissolution. If
necessary, gently warm the sample.

« Insert the tube into the NMR spinner and place it in the spectrometer for analysis.

Protocol 2: HPLC Purity Analysis

» Mobile Phase Preparation:
o Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.

o Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and
degas.

e Sample Preparation:
o Accurately weigh ~1 mg of 8-Bromoquinolin-6-ol into a 1.5 mL microcentrifuge tube.
o Add 1.0 mL of methanol and vortex until fully dissolved.
o Filter the solution through a 0.45 um syringe filter into an HPLC vial.

o System Setup and Execution:

Install the C18 column and set the column oven to 30 °C.

[e]

[e]

Purge the HPLC system with both mobile phases.

o

Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 15
minutes at 1.0 mL/min until a stable baseline is achieved.

Set the UV detector to 254 nm.

o

[¢]

Inject 10 pL of the sample and run the gradient method.

[¢]

Integrate all peaks and calculate the area percent of the main peak to determine purity.

Conclusion: A Triad of Confidence
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The characterization of a compound like 8-Bromoquinolin-6-ol rests on a triad of analytical
confidence: Identity, Purity, and Quantification. By integrating the structural elucidation
techniques of NMR, MS, and IR with the rigorous purity assessments from HPLC and
Elemental Analysis, a complete and defensible profile of the molecule is achieved. This holistic
approach ensures that subsequent research built upon this compound is sound, reproducible,
and scientifically valid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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